An In-Depth Technical Guide to the Synthesis and Discovery of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
An In-Depth Technical Guide to the Synthesis and Discovery of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a key building block in medicinal chemistry and materials science. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its synthesis logically follows from established methodologies for the functionalization of phenols. This document details a robust synthetic protocol, presents relevant physicochemical data, and outlines the reaction pathway.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is presented in Table 1. This data is essential for handling, characterization, and downstream applications of the compound.
| Property | Value | Reference |
| CAS Number | 93249-62-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [2][3] |
| Appearance | Low melting solid | [2] |
| Melting Point | 31-33 °C | |
| Boiling Point | 82 °C at 60 mmHg | [2] |
| SMILES | O=Cc1cc(OC(F)(F)F)ccc1O | [4] |
| InChI Key | WQUZBERVMUEJTD-UHFFFAOYSA-N | [4] |
Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
The primary route for the synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is through the ortho-formylation of 4-(trifluoromethoxy)phenol. The Casnati-Skattebøl reaction provides a highly regioselective and efficient method for this transformation.[6] This method utilizes paraformaldehyde as the formylating agent in the presence of magnesium dichloride and a tertiary amine base, such as triethylamine.[7][8] The magnesium ion is believed to play a crucial role in directing the formylation to the ortho position of the hydroxyl group.[6]
Reaction Scheme
The overall synthetic transformation is depicted in the following scheme:
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the ortho-formylation of phenols.[7]
Materials:
-
4-(Trifluoromethoxy)phenol
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1 N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet is purged with an inert gas (argon or nitrogen).
-
Addition of Reagents: To the flask, add anhydrous magnesium dichloride and paraformaldehyde. Subsequently, add anhydrous tetrahydrofuran via syringe, followed by the dropwise addition of anhydrous triethylamine. The mixture is stirred for approximately 10 minutes.
-
Addition of Starting Material: 4-(Trifluoromethoxy)phenol is then added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 75°C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. Diethyl ether is added, and the organic phase is washed successively with 1 N HCl and water.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.
Stoichiometry and Yield
The following table provides a representative stoichiometry for the synthesis.
| Reagent | Molar Equivalent |
| 4-(Trifluoromethoxy)phenol | 1.0 |
| Anhydrous Magnesium Dichloride | 2.0 |
| Paraformaldehyde | 3.0 |
| Anhydrous Triethylamine | 2.0 |
Yields for ortho-formylation of phenols using this method are generally reported to be good to excellent, often in the range of 70-99%.[6] The specific yield for 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde would need to be determined empirically.
Logical Workflow of the Synthesis
The logical steps involved in the synthesis are outlined in the following diagram.
Applications
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde serves as a versatile intermediate in the synthesis of more complex molecules. The trifluoromethoxy group can impart desirable properties such as increased lipophilicity and metabolic stability, making it a valuable moiety in drug design. This aldehyde can be used in the preparation of various derivatives, including Schiff bases, which have applications in coordination chemistry and materials science. It is also noted as an intermediate in the biotransformation of certain pharmaceutical compounds.[1]
Conclusion
This technical guide provides a detailed framework for the synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde based on established and reliable ortho-formylation methodology. The provided experimental protocol and data tables offer a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. While the specific historical discovery of this compound remains elusive in the reviewed literature, its synthesis is a clear application of modern organic chemistry principles.
References
- 1. 93249-62-8 | 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZALDEHYDE [fluoromart.com]
- 2. Cas Landing [thermofisher.com]
- 3. 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99 93249-62-8 [sigmaaldrich.com]
- 4. 93249-62-8 | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZALDEHYDE | CAS: 93249-62-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
